molecular formula C20H17NO3 B5566996 (4-methoxyphenoxy)-N,N-dibenzamide

(4-methoxyphenoxy)-N,N-dibenzamide

Cat. No.: B5566996
M. Wt: 319.4 g/mol
InChI Key: WYDVFOMCPMHKSM-UHFFFAOYSA-N
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Description

(4-Methoxyphenoxy)-N,N-dibenzamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a dibenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenoxy)-N,N-dibenzamide typically involves the reaction of 4-methoxyphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with efficient cooling and heating systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenoxy)-N,N-dibenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxyphenoxy)-N,N-dibenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-methoxyphenoxy)-N,N-dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)benzoic acid
  • 4-(4-Methylphenoxy)benzoic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

(4-Methoxyphenoxy)-N,N-dibenzamide is unique due to its specific structural features, such as the presence of both methoxy and dibenzamide groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged in research and industrial applications .

Properties

IUPAC Name

(4-methoxyphenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-23-18-12-14-19(15-13-18)24-20(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDVFOMCPMHKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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